N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
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Description
“N’-[(1E)-(3-phenoxyphenyl)methylene]adamantane-1-carbohydrazide” is a chemical compound. It is a derivative of adamantane-1-carbohydrazide .
Synthesis Analysis
The compound is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .Molecular Structure Analysis
The molecular formula of the compound is C24H26N2O2. The structure of the compound is characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 374.484. More detailed physical and chemical properties such as melting point and NMR data are available .Scientific Research Applications
Synthesis and Structural Insights
- The synthesis of novel adamantane-1-carbohydrazide derivatives, including the process of condensation with heterocyclic aldehydes, has been detailed, revealing their structural characteristics and broad-spectrum antibacterial potential. Studies have demonstrated the significance of the asymmetrical charge distribution within these compounds, affecting their crystalline state stability and antimicrobial activity (Al-Wahaibi et al., 2020).
Antimicrobial Applications
- Adamantane-1-carbohydrazide derivatives have been shown to exhibit potent broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings highlight their potential as novel antibacterial and antifungal agents (El-Emam et al., 2012).
Antitubercular Potential
- The exploration of adamantane aminoethers has provided insights into their promising antitubercular properties, suggesting that the structural configuration of these compounds significantly influences their activity against Mycobacterium tuberculosis. This underscores the potential of adamantane derivatives in developing new antitubercular drugs (Foscolos et al., 2017).
Nonlinear Optical Properties
- Research into the nonlinear optical properties of adamantane derivatives, specifically hydrazones, has identified their potential in applications such as optical limiters and switches. This is due to their two-photon absorption capabilities, making them suitable for optical device applications (Naseema et al., 2010).
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(24-13-18-9-19(14-24)11-20(10-18)15-24)26-25-16-17-5-4-8-22(12-17)28-21-6-2-1-3-7-21/h1-8,12,16,18-20H,9-11,13-15H2,(H,26,27)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMNOOVHXLEGA-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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